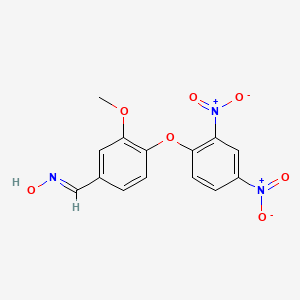

4-(2,4-二硝基苯氧基)-3-甲氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

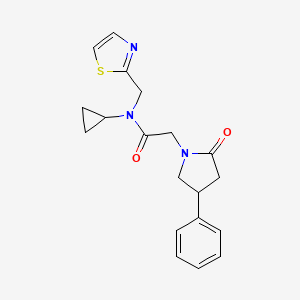

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde and its derivatives are chemical compounds synthesized for various applications, including their potential use as chemosensors due to their selectivity and sensitivity towards certain metal ions, especially Fe(III) ions. The synthesis and characterization of these compounds involve various spectroscopic techniques, and their properties have been studied in detail to understand their interaction with different cations and their potential applications in biochemical and industrial processes (Sharma, Chhibber, & Mittal, 2015).

Synthesis Analysis

The synthesis of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime derivatives typically involves high-yield chemical reactions, characterized by spectroscopic techniques such as IR, UV/vis, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis. These methods confirm the structures of synthesized compounds and study their aggregation behavior in solvents like DMSO. The synthesis processes are critical for achieving the desired selectivity and sensitivity of these compounds towards specific metal ions (Sharma, Chhibber, & Mittal, 2015).

Molecular Structure Analysis

The molecular structure of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime derivatives has been studied using crystallography and Hirshfeld surface analysis. These studies reveal the different conformations and hydrogen-bonding patterns that contribute to the compound's properties and interactions. For example, crystal structures of related methoxybenzaldehyde oxime derivatives show various arrangements and intermolecular hydrogen bonds, which are essential for understanding the compound's reactivity and interaction capabilities (Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime derivatives are significant for their applications as chemosensors. These compounds show high selectivity for Fe(III) ions, demonstrating different behaviors upon complexation, such as fluorescence quenching, which can be attributed to specific mechanisms like photon-induced electron transfer. Such properties are crucial for developing sensitive and selective chemosensors for metal ions (Sharma, Chhibber, & Mittal, 2015).

科学研究应用

Fe(III)离子化学传感器

4-(2,4-二硝基苯氧基)-3-甲氧基苯甲醛(DPE-I)已被研究作为Fe(III)离子的化学传感器。该化合物在HEPES缓冲的CH3CN:H2O体系中对Fe3+表现出高于其他阳离子的选择性,证明了1:1络合。DPE-I与Fe3+络合后发生荧光猝灭,这归因于光子诱导电子转移机制,展示了其作为环境和生物背景中铁离子的化学传感器的潜力(Sharma, Chhibber, & Mittal, 2015)。

晶体结构分析

对包括与4-(2,4-二硝基苯氧基)-3-甲氧基苯甲醛肟结构相似的甲氧基苯甲醛肟衍生物的结构方面的进一步研究,提供了对其构象和氢键模式的见解。这些研究有助于理解分子排列和材料科学中的潜在应用,突出了对设计具有特定性质的材料至关重要的不同构象和氢键模式(Gomes et al., 2018)。

放射合成和生物分布研究

在医学影像领域,已经合成了新型假体基团,包括含氟醛化合物,用于标记肽进行正电子发射断层扫描(PET)成像。这些研究强调了此类化合物在开发用于生物医学应用的放射性示踪剂方面的重要性,从而突出了4-(2,4-二硝基苯氧基)-3-甲氧基苯甲醛肟等相关化合物在提高诊断成像技术的特异性和有效性方面的潜在作用(Glaser et al., 2008)。

可再生环氧热固性树脂

对源自木质素的全可再生三酚的研究表明,具有甲氧基的化合物(如4-(2,4-二硝基苯氧基)-3-甲氧基苯甲醛肟)与合成环境可持续材料有关。这些化合物在开发具有不同性能的环氧热固性树脂中起着至关重要的作用,促进了绿色化学和可持续材料科学的发展(Zhao et al., 2018)。

属性

IUPAC Name |

(NE)-N-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O7/c1-23-14-6-9(8-15-18)2-4-13(14)24-12-5-3-10(16(19)20)7-11(12)17(21)22/h2-8,18H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKIECXLPKLFS-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)